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Compound of Interest

Compound Name: 2-Methyl-1,3-cyclopentadiene

Cat. No.: B8750799 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for 2-Methyl-1,3-
cyclopentadiene, targeting researchers, scientists, and professionals in drug development.

The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for these techniques.

Molecular Structure:

Compound Name: 2-Methyl-1,3-cyclopentadiene

Molecular Formula: C₆H₈

Molecular Weight: 80.13 g/mol [1]

CAS Number: 3727-31-9[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below is a summary of the available ¹H and ¹³C NMR data for 2-Methyl-1,3-
cyclopentadiene. It is important to note that the experimental data presented here is derived

from a study of an isomeric mixture of 1- and 2-methylcyclopentadiene, which may affect the

precise chemical shift values.

¹H NMR Data
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The proton NMR spectrum of 2-Methyl-1,3-cyclopentadiene is expected to show signals for

the methyl, methylene, and vinyl protons. The data from an isomeric mixture suggests the

following approximate chemical shifts and multiplicities[3]:

Protons
Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Integration

CH₃ ~2.04 Quartet ~2 3H

CH₂ ~2.97 Multiplet - 2H

=CH 6.00 - 6.45 Multiplet - 3H

Note: The data is based on an isomeric mixture, and the signals for the pure compound may

vary slightly. The vinyl region is complex due to multiple couplings.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based

on data from an isomeric mixture, the approximate chemical shifts for the methyl and

methylene carbons are as follows. The vinyl and quaternary carbon signals are predicted

based on typical values for similar structures.

Carbon Chemical Shift (δ) (ppm)

CH₃ 15.17 - 16.01

CH₂ 41.44 - 44.89

=CH 125 - 140 (predicted)

=C-CH₃ 145 - 155 (predicted)

Note: The ranges for CH₃ and CH₂ are from an isomeric mixture. The vinyl and quaternary

carbon shifts are estimations.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. While a

specific experimental spectrum for 2-Methyl-1,3-cyclopentadiene is not readily available, the

expected characteristic absorption bands can be predicted based on its structure, which

contains C-H bonds of sp² and sp³ hybridized carbons, and C=C double bonds.

Functional Group Vibration Mode
Expected Absorption
(cm⁻¹)

=C-H (vinyl) Stretch 3100 - 3000

C-H (alkyl) Stretch 3000 - 2850

C=C (conjugated diene) Stretch ~1650 and ~1600

CH₂ Bend (scissoring) ~1465

CH₃ Bend (asymmetric) ~1450

CH₃ Bend (symmetric) ~1375

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The NIST WebBook lists the molecular weight of 2-Methyl-1,3-cyclopentadiene
as 80.1277 g/mol [2]. The mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z 80.

Predicted Fragmentation:

Common fragmentation pathways for cyclic dienes involve the loss of small molecules or

radicals. The most prominent fragment is often the tropylium ion (C₇H₇⁺) if a rearrangement is

possible, but for this compound, the loss of a methyl radical is more likely.

m/z Proposed Fragment

80 [C₆H₈]⁺ (Molecular Ion)

79 [C₆H₇]⁺ (Loss of H)

65 [C₅H₅]⁺ (Loss of CH₃)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Methyl-1,3-
cyclopentadiene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the

chemical shifts relative to TMS.

IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 2-Methyl-1,3-cyclopentadiene, a thin film can

be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record

the spectrum over the standard range of 4000-400 cm⁻¹. A background spectrum of the

clean salt plates should be taken first and subtracted from the sample spectrum.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, typically via a gas chromatography (GC-MS) system or by direct injection.

Ionization: Ionize the sample molecules using a suitable method, such as Electron Ionization

(EI) at 70 eV.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Methyl-1,3-cyclopentadiene.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-
Methyl-1,3-cyclopentadiene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8750799#spectroscopic-data-of-2-methyl-1-3-
cyclopentadiene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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